2-(2-(3-Methoxyphenoxy)acetamido)acetic acid
Description
2-(2-(3-Methoxyphenoxy)acetamido)acetic acid is a synthetic compound featuring a phenoxyacetic acid backbone with a 3-methoxy-substituted phenyl group and an acetamido linkage. Its structure combines aromatic and aliphatic moieties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-3-2-4-9(5-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSJGGKJRDELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid typically involves the reaction of 3-methoxyphenol with chloroacetic acid to form 2-(3-methoxyphenoxy)acetic acid. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Methoxyphenoxy)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-(3-Hydroxyphenoxy)acetamido)acetic acid.
Reduction: Formation of 2-(2-(3-Methoxyphenoxy)ethylamino)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(3-Methoxyphenoxy)acetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the acetamidoacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Azacycloalkyl Substituents
Compounds such as 2-{2-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (7) and 2-{3-[2-(2-oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (10) () share the phenoxyacetic acid core but replace the 3-methoxyphenyl group with azacycloalkyl rings (e.g., pyrrolidinone, piperidinone). Key differences include:
Key Findings :
- Larger azacycloalkyl rings (e.g., 7-membered in compound 15 ) improve AP-M inhibition (IC₅₀ = 449.5 μM) due to enhanced flexibility and binding .
Coumarin and Benzofuran Derivatives
Coumarin-based analogs like 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamido]acetic acid () and benzofuran derivatives () highlight the impact of aromatic systems on bioactivity:
Key Findings :
- Hydrolysis of ester precursors (e.g., compound 46 ) to carboxylic acids improves solubility and bioavailability .
- The 3-methoxyphenoxy group may enhance π-π stacking interactions compared to coumarin or benzofuran cores.
Thiazole and Sulfonamide Derivatives
Thiazole-containing analogs () and sulfonamide derivatives () demonstrate how electronic properties influence activity:
Key Findings :
- Electron-withdrawing groups (e.g., sulfonamides) increase acidity and reactivity, while methoxy groups may enhance solubility via hydrogen bonding.
Peptide Nucleic Acid (PNA) Derivatives
Compounds like (S)-2-(N-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentyl)-2-(thymin-1(2H)-yl)acetamido)acetic acid () feature complex side chains for nucleic acid targeting:
| Property | PNA Derivative () | Target Compound |
|---|---|---|
| Molecular Weight | ~561–818 g/mol | ~283 g/mol (estimated) |
| Functional Groups | Fmoc, thymine | Methoxyphenoxy |
| Application | DNA templating | Undetermined |
Key Findings :
- Bulky side chains (e.g., Fmoc) in PNAs facilitate sequence-specific binding, whereas the target compound’s simpler structure may favor metabolic stability.
Biological Activity
2-(2-(3-Methoxyphenoxy)acetamido)acetic acid, also known by its CAS number 392237-72-8, is a compound of interest in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₅
- Molecular Weight : 303.29 g/mol
This compound features an acetamido group attached to a methoxyphenoxy moiety, which is significant for its biological interactions.
The biological activity of 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing physiological responses such as inflammation and pain.
1. Anti-inflammatory Effects
Research indicates that 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with this compound. This suggests potential applications in treating inflammatory diseases.
2. Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects. Studies on neuronal cell lines indicate that it can reduce oxidative stress and promote cell survival under neurotoxic conditions.
3. Antimicrobial Activity
Preliminary antimicrobial assays have shown that 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid possesses activity against certain bacterial strains, indicating potential use in developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Increased cell survival | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Mechanism
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid resulted in a significant decrease in the secretion of TNF-alpha and IL-6. This suggests that the compound may be effective in modulating inflammatory responses.
Case Study 2: Neuroprotection in Oxidative Stress Models
A study conducted on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide showed that pre-treatment with the compound led to a marked decrease in cell death and oxidative damage markers. This highlights its potential as a neuroprotective agent in conditions like Alzheimer’s disease.
Q & A
Q. What are the common synthetic routes for 2-(2-(3-Methoxyphenoxy)acetamido)acetic acid, and what are the critical steps requiring optimization?
Methodological Answer: The synthesis typically involves coupling reactions between 3-methoxyphenoxy acetic acid derivatives and glycine-based moieties. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate carboxylic acid groups for nucleophilic attack by amines. Ensure anhydrous conditions to prevent hydrolysis .
- Protection/deprotection strategies : Protect reactive amino groups (e.g., Fmoc or Boc) during intermediate steps to avoid side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC or HPLC .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR spectroscopy : Analyze - and -NMR to confirm the presence of methoxyphenoxy (δ ~3.8 ppm for OCH), acetamido (δ ~2.0 ppm for CH), and glycine backbone (δ ~3.5-4.0 ppm for CH) .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H] for CHNO: 278.09) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What methods are recommended for assessing purity and stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., refrigeration if decomposition occurs <50°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require removal via vacuum distillation .
- Catalyst screening : Test Pd/C or enzyme-mediated catalysis for selective amide bond formation .
- Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and adjust reagent stoichiometry dynamically .
Q. How should researchers design biological evaluations (e.g., anti-inflammatory activity) and address contradictory data across studies?
Methodological Answer:
- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression. Normalize data to cell viability (MTT assay) to distinguish cytotoxicity from anti-inflammatory effects .
- Contradiction resolution : Replicate experiments under standardized conditions (e.g., pH, serum concentration). Perform meta-analysis of dose-response curves to identify outliers .
Q. What computational approaches are effective for predicting synthetic pathways and structure-activity relationships (SAR)?
Methodological Answer:
Q. How can instability during storage be mitigated, and what analytical methods detect degradation products?
Methodological Answer:
- Lyophilization : Improve stability by removing water, which hydrolyzes acetamido bonds. Use cryoprotectants (e.g., trehalose) for freeze-dried formulations .
- LC-MS/MS : Identify degradation products (e.g., free glycine or 3-methoxyphenoxy acetic acid) and quantify using external calibration curves .
Data Contradiction Analysis
Example: Discrepancies in reported anti-inflammatory IC values may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
